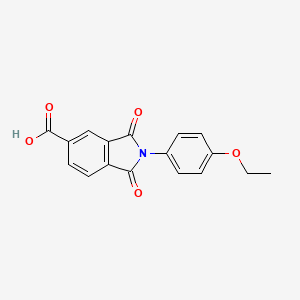

2-(4-Ethoxy-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

2-(4-Ethoxy-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 166096-53-3, C₁₆H₁₃NO₅) is an isoindole derivative featuring a 4-ethoxy phenyl substituent at the 2-position and a carboxylic acid group at the 5-position. The ethoxy group confers moderate lipophilicity, while the carboxylic acid enhances solubility in polar solvents. This compound is cataloged by American Elements as a life science product, though detailed synthetic routes and biological data remain unspecified in available literature .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-2-23-12-6-4-11(5-7-12)18-15(19)13-8-3-10(17(21)22)9-14(13)16(18)20/h3-9H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYOJDVYADHXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethoxybenzaldehyde, which is then subjected to a condensation reaction with phthalic anhydride in the presence of a suitable catalyst, such as piperidine, to form the intermediate isoindole derivative. This intermediate is then oxidized using agents like potassium permanganate or chromium trioxide to introduce the dioxo groups, followed by hydrolysis to yield the final carboxylic acid product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly oxidizing agents and solvents to comply with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-(4-Ethoxy-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and reactivity.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-Ethoxy-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethoxy-phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The dioxo-isoindole structure can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Isoindole Derivatives

Isoindole-5-carboxylic acid derivatives are structurally diverse, with modifications primarily at the 2-position and side-chain functional groups. Key analogs include:

Alkoxy and Aryloxy Substituted Derivatives

- This substitution may enhance π-π stacking interactions in biological targets .

- 2-(4-Methoxyphenyl)-1,3-dioxo-isoindole-5-carboxylic acid : Methoxy groups are smaller and less lipophilic than ethoxy, which could improve solubility but reduce membrane permeability. Such derivatives have been explored in GPCR-targeted studies, e.g., as α-2A adrenergic receptor ligands .

Hydroxyphenyl Substituted Derivatives

- 2-(3/4-Hydroxyphenyl)-1,3-dioxo-isoindole-5-carboxylic acid (PI-20841/PI-20842): The hydroxyl group increases polarity, lowering logP values (predicted ~1.5 vs. ~2.5 for the ethoxy analog). These compounds may exhibit stronger hydrogen-bonding capacity, favoring interactions with hydrophilic binding pockets .

Halogenated Derivatives

- TID46 (2-(4,5,6,7-Iodo-1,3-dioxo-isoindol-2-yl)propanoic acid): Tetraiodo substitution enhances molecular weight (MW: ~600 Da) and electron-withdrawing effects, contributing to potent CK2 kinase inhibition (IC₅₀ = 150 nM). The ethoxy analog lacks halogens, suggesting divergent electronic and steric profiles .

Heterocyclic and Alkyl Substitutions

Key Differentiators :

- Ethoxy vs. Hydroxyl : Enhanced membrane permeability vs. hydrogen-bonding capacity.

- Ethoxy vs. Halogens : Reduced steric hindrance and distinct electronic profiles.

- Ethoxy vs. Heterocycles : Tunable solubility and interaction landscapes.

Biological Activity

2-(4-Ethoxy-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 166096-53-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C17H13NO5

- Molecular Weight: 311.29 g/mol

- Structure: The compound features a dioxo isoindole structure which is significant for its biological interactions.

Research indicates that derivatives of isoindole compounds, including this compound, may function as inhibitors of specific enzymes and biological pathways. Notably:

- Heparanase Inhibition: This compound has been identified as an inhibitor of endo-beta-glucuronidase heparanase, which plays a crucial role in tumor metastasis and angiogenesis. Some derivatives exhibit IC50 values ranging from 200 to 500 nM with high selectivity over human beta-glucuronidase .

- Anti-Angiogenic Effects: The ability to inhibit heparanase suggests potential applications in cancer therapy by preventing the formation of new blood vessels that tumors require for growth .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of isoindole derivatives in various biological contexts:

- Study on Heparanase Inhibitors: A study published in 2004 detailed various isoindole derivatives that demonstrated potent heparanase inhibitory activity. Compounds similar to this compound showed promise as anti-cancer agents due to their ability to disrupt tumor progression and metastasis .

- Anti-Angiogenic Properties: Research has shown that compounds with similar structures can inhibit angiogenesis effectively. This is particularly relevant in the context of developing new cancer therapies aimed at limiting tumor growth through vascular disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.